molecular formula C9H8N2O3 B2856914 2-(2-Methoxy-6-nitrophenyl)acetonitrile CAS No. 20876-27-1

2-(2-Methoxy-6-nitrophenyl)acetonitrile

Cat. No. B2856914
CAS RN: 20876-27-1
M. Wt: 192.174
InChI Key: ULYNKRWNPIYQCQ-UHFFFAOYSA-N
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Description

“2-(2-Methoxy-6-nitrophenyl)acetonitrile” is a chemical compound with the molecular formula C9H8N2O3 . It is used in the synthesis of other complex compounds .


Molecular Structure Analysis

The molecular structure of “2-(2-Methoxy-6-nitrophenyl)acetonitrile” consists of 9 carbon atoms, 8 hydrogen atoms, 2 nitrogen atoms, and 3 oxygen atoms .

Scientific Research Applications

Synthesis of Propanolamines

2-(2-Methoxy-6-nitrophenyl)acetonitrile: is used in the synthesis of propanolamines, which are compounds with significant adrenolytic activity . These compounds have been tested for their potential in treating cardiovascular diseases due to their antiarrhythmic , hypotensive , and spasmolytic activities. They also show affinity for α1-, α2-, and β1-adrenoceptors, making them valuable in the development of new cardiovascular medications .

Creation of Heterocyclic Compounds

The compound serves as a precursor in the synthesis of various heterocyclic compounds. Heterocycles are crucial in medicinal chemistry due to their wide range of biological activities, including antimalarial , antimicrobial , antitumor , and anticancer properties. The electron-rich aromatic framework of related compounds allows for the creation of diverse bioactive heterocyclic scaffolds .

Development of Adrenergic Drive Indices

In the search for new aminopropan-2-ol derivatives, 2-(2-Methoxy-6-nitrophenyl)acetonitrile derivatives have been identified as lead structures. These derivatives are important for understanding adrenergic drive indices, which are indicators of metabolic syndrome conditions such as obesity, hypertension, and insulin resistance .

Pharmacological Screening

Derivatives of 2-(2-Methoxy-6-nitrophenyl)acetonitrile are used in pharmacological screening to evaluate their binding affinity to various adrenoceptors. This is essential for determining the therapeutic potential of these compounds in treating diseases like hypertension, heart failure, and angina pectoris .

Material Science Applications

The compound’s derivatives are also explored in material science due to their unique properties. They can be used in the design and synthesis of materials with specific functionalities, contributing to advancements in this field .

Dyes and Pigment Science

Due to the compound’s structural framework, it can be utilized in the synthesis of dyes and pigments. The ability to create a variety of colors and shades makes it valuable for industrial applications in dye and pigment science .

properties

IUPAC Name

2-(2-methoxy-6-nitrophenyl)acetonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O3/c1-14-9-4-2-3-8(11(12)13)7(9)5-6-10/h2-4H,5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULYNKRWNPIYQCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1CC#N)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-Methoxy-6-nitrophenyl)acetonitrile

Synthesis routes and methods

Procedure details

Sodium cyanide (165 mg, 3.36 mmol) was added to a solution of 2-bromomethyl-1-methoxy-3-nitro-benzene (680 mg, 2.56 mmol) in ethanol (5 mL) and the mixture was heated at reflux overnight. The solvent was removed in vacuo, water (30 mL) was added and the mixture was extracted with dichloromethane (25 mL). The organic phase was washed with water (2×20 mL), brine (20 mL), dried over anhydrous sodium sulfate and concentrated under vacuum. The crude compound was purified by column chromatography over silica gel (100-200 mesh) using 8% ethyl acetate in petroleum ether to afford (2-methoxy-6-nitro-phenyl)-acetonitrile (300 mg, 61%).
Quantity
165 mg
Type
reactant
Reaction Step One
Quantity
680 mg
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One

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